molecular formula C9H8KN3OS B7934670 potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate

potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate

Cat. No.: B7934670
M. Wt: 245.34 g/mol
InChI Key: IGCBROZUGAMAKA-UHFFFAOYSA-M
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Description

The compound identified as “potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate” is a chemical entity with specific properties and applications. This compound is part of a broader class of chemicals used in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents to form different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Properties

IUPAC Name

potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS.K/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7;/h3H,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBROZUGAMAKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2)[S-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)N=C(N2)[S-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8KN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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